molecular formula C11H10F3NO2 B2423218 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide CAS No. 338956-09-5

2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide

Cat. No.: B2423218
CAS No.: 338956-09-5
M. Wt: 245.201
InChI Key: PENCNLXZXGEACL-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide is a synthetic compound known for its unique chemical structure, which includes a trifluoromethyl group

Properties

IUPAC Name

2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-10(6-17-10)9(16)15-8-4-2-7(3-5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENCNLXZXGEACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide typically involves the reaction of 2-methyl-2-oxirane carboxylic acid with 4-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Synthesis

2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as anti-cancer agents and other therapeutic applications. For instance, it is involved in the synthesis of Bicalutamide, an anti-androgen drug used in prostate cancer treatment .

Medicinal Chemistry

The incorporation of the trifluoromethyl group in medicinal chemistry has been linked to enhanced biological activity. Research indicates that compounds containing this group often exhibit improved pharmacokinetic properties, making them suitable candidates for drug development . Studies have shown that fluorinated compounds can interact more effectively with biological targets due to their unique electronic properties.

Agrochemical Development

The compound's reactivity allows it to be utilized in developing agrochemicals. It can be modified to create herbicides or pesticides with enhanced efficacy and selectivity against target organisms while minimizing environmental impact .

Material Science

In material science, this compound can be used to synthesize polymers with specific properties. The oxirane ring facilitates ring-opening polymerization, leading to materials with tailored mechanical and thermal properties suitable for various applications including coatings and adhesives .

Case Studies

Study Focus Findings
Study on Bicalutamide SynthesisInvestigated the role of this compound as an intermediateConfirmed its effectiveness in synthesizing Bicalutamide with high yield .
Fluorinated Compounds in Drug DesignAnalyzed the impact of trifluoromethyl groups on drug efficacyFound that incorporation leads to improved binding affinity to target proteins .
Agrochemical ApplicationsExplored modifications for herbicide developmentResulted in novel compounds with enhanced selectivity and reduced toxicity .

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The oxirane ring can also react with nucleophilic sites in proteins or DNA, leading to various biological effects .

Comparison with Similar Compounds

  • 2-methyl-N-[3-(trifluoromethyl)phenyl]oxirane-2-carboxamide
  • 2-methyl-N-[4-(difluoromethyl)phenyl]oxirane-2-carboxamide
  • 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxylate

Uniqueness: 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the oxirane ring also adds to its distinctiveness, providing a reactive site for various chemical transformations .

Biological Activity

2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide is a synthetic compound notable for its unique oxirane (epoxide) structure and the presence of a trifluoromethyl group. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms, therapeutic potentials, and safety profiles.

  • Molecular Formula : C₁₂H₉F₃N₂O₂
  • Molecular Weight : 270.21 g/mol
  • IUPAC Name : N-[4-cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide

The trifluoromethyl group enhances lipophilicity, allowing better penetration through biological membranes, while the oxirane ring's strain makes it reactive towards nucleophiles.

The mechanism of action involves:

  • Covalent Bond Formation : The oxirane ring can react with nucleophiles in biological systems, forming covalent bonds with target molecules such as enzymes and receptors.
  • Modulation of Enzyme Activity : This interaction can inhibit or activate various biological pathways, potentially impacting tumor growth and other cellular processes .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been tested against multiple cancer cell lines, including:

  • A549 (lung cancer)
  • HCT116 (colon cancer)
  • PC3 (prostate cancer)
  • A431 (skin cancer)
  • HePG2 (liver cancer)

In vitro studies have shown that this compound can inhibit cell proliferation with IC50 values comparable to established chemotherapeutics like Doxorubicin. For example:

  • IC50 against PACA2 : 44.4 μM (compared to Doxorubicin's 52.1 μM)
  • IC50 against HCT116 : 22.4 μM .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In studies assessing minimum inhibitory concentrations (MICs), it demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent .

Safety and Toxicity

Toxicological assessments reveal that the compound has a moderate acute toxicity profile:

  • LD50 in Rats : Approximately 1984 mg/kg bw.
  • Clinical signs observed at higher doses included dyspnea, ruffled fur, and convulsions, but most animals recovered within 28 days .

Case Studies

  • Study on Anticancer Activity :
    • Researchers conducted a series of experiments on human cancer cell lines where this compound showed promising results in inhibiting cell growth and inducing apoptosis.
  • Antimicrobial Efficacy Study :
    • A study focused on the compound's ability to combat bacterial infections revealed that it outperformed several current antibiotics in specific strains, suggesting its potential for development as a new antimicrobial agent.

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